molecular formula C20H15N3O4 B2880840 (5Z)-5-[(1H-indol-3-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione CAS No. 296771-69-2

(5Z)-5-[(1H-indol-3-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2880840
CAS No.: 296771-69-2
M. Wt: 361.357
InChI Key: PUYXGTCPUGQDOM-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(1H-indol-3-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an indole group, a methoxyphenyl group, and a pyrimidine trione core

Preparation Methods

The synthesis of (5Z)-5-[(1H-indol-3-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1H-indole-3-carbaldehyde with 1-(3-methoxyphenyl)-pyrimidine-2,4,6-trione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

(5Z)-5-[(1H-indol-3-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(5Z)-5-[(1H-indol-3-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1H-indol-3-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(5Z)-5-[(1H-indol-3-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as:

    5-(1H-Indol-3-ylmethylene)-1-phenyl-pyrimidine-2,4,6-trione: This compound lacks the methoxy group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    5-(1H-Indol-3-ylmethylene)-1-(4-methoxy-phenyl)-pyrimidine-2,4,6-trione: This compound has the methoxy group in a different position on the phenyl ring, which can influence its properties and applications.

Properties

IUPAC Name

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-(3-methoxyphenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-27-14-6-4-5-13(10-14)23-19(25)16(18(24)22-20(23)26)9-12-11-21-17-8-3-2-7-15(12)17/h2-11,25H,1H3,(H,22,24,26)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBESKJZOHAWRHS-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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